Thieno[3,2-b]thiophene
Overview
Description
Thieno[3,2-b]thiophene is an organic compound consisting of two fused thiophene rings. It belongs to the family of thienothiophenes, which are bicyclic and aromatic sulfur-containing heterocycles. The molecular formula of this compound is C6H4S2. This compound is known for its electron-rich structure and planar conformation, making it a valuable building block in various organic materials .
Scientific Research Applications
Thieno[3,2-b]thiophene has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Thieno[3,2-b]thiophene is a fused, bicyclic, and electron-rich heterocycle . It is primarily used in the synthesis of organic materials, particularly in the field of optoelectronics . The primary targets of this compound are the π-conjugated systems of organic materials, where it serves to extend the π-conjugation, leading to a red shift of the main spectral bands .
Mode of Action
This compound interacts with its targets by extending the π-conjugation system. This extension results in a red shift of the main spectral bands of the organic material . The compound’s mode of action is primarily due to its electron-rich nature, which allows it to absorb in the near-infrared region with extremely high molar extinction coefficients .
Biochemical Pathways
This compound affects the optical and electrochemical properties of organic materials. It is used in the synthesis of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes . The compound’s interaction with its targets alters the fundamental properties of these materials, improving their performance in various applications .
Result of Action
The primary result of this compound’s action is the enhancement of the optical and electrochemical properties of organic materials. For example, it has been used to create organic semiconductors with improved performance . Additionally, this compound-fused BODIPY derivatives have been shown to have potential as near-infrared photosensitizers for photodynamic therapy of cancer .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its optical properties can be affected by the presence of iodine substitutions . Additionally, the compound is thermally stable, with decomposition temperatures above 350 °C under a nitrogen atmosphere , suggesting that it can maintain its functionality in a variety of environmental conditions.
Safety and Hazards
Future Directions
Thieno[3,2-b]thiophene has potential applications in the enhancement of power conversion efficiency for organic solar cells . It also has potential applications in the field of spintronics . The design and synthesis of new organic materials with good air and thermal stability as semiconductors, using a straightforward synthetic route, are being explored .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-b]thiophene plays a crucial role in biochemical reactions due to its electron-rich structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthetic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target. For example, this compound has been shown to inhibit certain kinases, which play a role in cell signaling and proliferation. Additionally, it can influence gene expression by interacting with transcriptional machinery and epigenetic modifiers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions but can degrade under others, leading to a loss of activity. Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exert beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can significantly impact its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[3,2-b]thiophene can be synthesized through several methods. One common approach involves the cyclization of substituted thiophenes. For instance, the reaction of 2-thienylmagnesium bromide with carbon disulfide, followed by cyclization, yields this compound . Another method involves the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at 550°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis methods. One such method includes the catalytic vapor-phase reaction mentioned above, which is efficient for producing significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to dihydro derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as bromination and lithiation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Bromination can be achieved using bromine, while lithiation involves butyllithium.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothis compound.
Substitution: Brominated and lithiated derivatives.
Comparison with Similar Compounds
- Thieno[2,3-b]thiophene: Another isomer with different electronic properties.
- Thieno[3,4-b]thiophene: Known for its use in dye-sensitized solar cells.
- Dithieno[3,2-b:2’,3’-d]thiophene: Used in organic electronics for its extended π-conjugation .
Properties
IUPAC Name |
thieno[3,2-b]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4S2/c1-3-7-6-2-4-8-5(1)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYJJHQEVLEOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94479-77-3 | |
Record name | Thieno[3,2-b]thiophene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94479-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80179783 | |
Record name | Thieno(3,2-b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251-41-2 | |
Record name | Thieno(3,2-b)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000251412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno(3,2-b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thieno[3,2-b]thiophene?
A1: this compound has a molecular formula of C6H4S2 and a molecular weight of 140.22 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers frequently characterize TT and its derivatives using techniques like 1H NMR, 13C NMR, and UV-Vis absorption spectroscopy. [, , ]
Q3: How do alkyl side chains affect the properties of this compound-based polymers?
A3: Alkyl side chains can significantly influence the solubility, morphology, and electronic properties of TT-based polymers. [, , ] For example, in poly(3,6-dialkylthis compound-co-thieno[3,2-b]thiophene) (PATT), researchers found that specific alkyl side-chain separations impacted interlayer bonding strength and crystallinity. []
Q4: How does sulfur oxidation impact the electronic properties of poly(thienothiophene) derivatives?
A4: Studies show that incorporating this compound-4,4-dioxide units into poly(thienothiophene) derivatives, through sulfur oxidation, causes red-shifts in absorption peaks and lowers both the LUMO and HOMO energy levels. [] This modification has implications for the design of organic electronic materials.
Q5: Are there any challenges in utilizing this compound in device fabrication?
A5: While TT shows promise, challenges exist in achieving optimal device performance. For instance, achieving efficient planarity in the polymer backbone and addressing steric hindrance caused by alkyl side chains are crucial for properties like charge transport and photovoltaic efficiency. []
Q6: What are the potential applications of this compound in organic electronics?
A6: TT derivatives are promising for applications like organic field-effect transistors (OFETs), [, , ] organic photovoltaics (OPVs), [, , , ] and light-emitting diodes (LEDs). [] Their ability to form highly ordered crystalline domains makes them particularly suitable for OFETs. []
Q7: How does the structure of this compound-based polymers affect their performance in organic solar cells?
A7: The structure of TT-based polymers significantly influences their performance in OPVs. For instance, the use of this compound as a bridge instead of a side chain in diketopyrrolopyrrole-based polymers resulted in improved absorption, hole mobility, and ultimately, higher power conversion efficiency. []
Q8: What role does this compound play in the development of high-performance organic field-effect transistors?
A8: The planar structure and ability to form highly ordered films contribute to the promising performance of TT derivatives in OFETs. For example, a dithienocyclopentathis compound hexacyclic unit incorporating TT exhibited high hole mobilities when used in OFETs. []
Q9: Can you elaborate on the application of this compound in dye-sensitized solar cells (DSSCs)?
A9: Researchers have incorporated TT units into organic dyes for DSSCs. For instance, dyes with a this compound-EDOT π-bridge demonstrated broad spectral responses and impressive conversion efficiencies comparable to the conventional Ru-based dye N719. []
Q10: How do structural modifications to this compound impact its electronic properties?
A10: Modifying the TT core with various substituents and spacers allows for fine-tuning of its electronic properties. Studies demonstrate that introducing electron-donating or electron-withdrawing groups, changing the length of alkyl side chains, or incorporating different aromatic units can impact factors like band gap, energy levels (HOMO/LUMO), and charge transport characteristics. [, , , , , ]
Q11: How does incorporating this compound into rigid extended thienoacenes influence their properties?
A11: Using TT as a building block in rigid extended thienoacenes leads to interesting properties. For example, incorporating TT as the "core" or "arm" moiety in star-shaped thienoacenes resulted in rigid structures, and studies revealed how the substitution pattern and heteroatom incorporation impacted optoelectronic and solid-state properties. []
Q12: Have there been any computational studies conducted on this compound derivatives?
A12: Yes, computational chemistry plays a vital role in understanding and predicting the properties of TT derivatives. Researchers utilize techniques like density functional theory (DFT) calculations to investigate electronic structures, [, ] optimize molecular geometries, [] and study charge transport mechanisms. []
Q13: What are the typical formulation strategies used for this compound-based materials in organic electronics?
A13: Solution-processing techniques like spin-coating and blade-coating are commonly employed for TT-based materials. Researchers are exploring various solvent systems and additives to optimize film morphology and device performance. [, , ]
Q14: Are there any efforts to develop recyclable or biodegradable this compound-based materials?
A14: While research specifically focusing on the recyclability and biodegradability of TT-based materials is limited in the provided papers, this aspect represents an important area for future investigation to address the growing need for sustainable materials in electronics.
Q15: What are some key tools and resources used in the research of this compound and its derivatives?
A15: Research on TT leverages a wide range of tools and resources, including:
- Synthetic Chemistry: Techniques like Stille coupling, Suzuki coupling, and oxidative coupling are crucial for synthesizing TT derivatives. [, , ]
- Characterization Techniques: NMR spectroscopy, UV-Vis spectroscopy, cyclic voltammetry, X-ray diffraction, and atomic force microscopy are essential for characterizing TT-based materials. [, , , , ]
- Device Fabrication and Testing: Researchers use specialized equipment to fabricate and test devices like OFETs, OPVs, and LEDs. [, , ]
- Computational Chemistry Software: DFT calculations and other computational methods are instrumental in understanding and predicting the properties of TT derivatives. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.